molecular formula C16H19F3N6O2 B2944264 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 2034603-21-7

2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2944264
CAS No.: 2034603-21-7
M. Wt: 384.363
InChI Key: PKNIYFDMFCGVON-UHFFFAOYSA-N
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Description

2-(4-(4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a sophisticated synthetic compound intended for research and development applications, particularly in the field of agrochemistry. This molecule integrates a 1,2,4-triazolone heterocycle, a structural motif known to be associated with potent biological activity . Specifically, analogs containing the 3-(trifluoromethyl)-1,2,4-triazole core have been extensively investigated and commercialized as protoporphyrinogen oxidase (PPO) inhibitors, a key class of herbicides . The molecular architecture, which features a piperidine linker connecting the active heterocycle to a N-(pyridin-3-yl)acetamide pharmacophore, suggests potential for interaction with enzyme active sites, making it a candidate for studies in plant protection science . Researchers may utilize this compound to explore new modes of action, develop resistance management strategies, or synthesize novel derivatives for structure-activity relationship (SAR) studies. As a fine chemical, it is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O2/c1-23-14(16(17,18)19)22-25(15(23)27)12-4-7-24(8-5-12)10-13(26)21-11-3-2-6-20-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNIYFDMFCGVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a trifluoromethyl group and a triazole moiety, both of which are known to enhance biological activity in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C16H16F3N5O5S
Molecular Weight 447.39 g/mol
IUPAC Name 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide
CAS Number 2034512-39-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole ring suggests potential antifungal and antibacterial properties due to its interference with the synthesis of nucleic acids in microbial cells. Additionally, the piperidine moiety may enhance the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of pathogenic fungi and bacteria by disrupting their cell wall synthesis and metabolic processes . The specific compound under discussion may exhibit comparable effects due to its structural similarities.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that triazole derivatives can modulate inflammatory pathways by targeting Toll-like receptor (TLR) signaling pathways . This suggests that the compound could be beneficial in treating inflammatory diseases.

Antitumor Activity

Emerging evidence suggests that compounds with trifluoromethyl groups can enhance antitumor activity. For example, fluorinated analogs have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may also demonstrate similar antitumor properties, warranting further investigation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that compounds with similar structural features significantly inhibited the growth of Staphylococcus aureus and Candida albicans. The tested derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as effective antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory properties, a series of triazole-containing compounds were tested for their ability to inhibit TNF-alpha production in macrophages. The results showed a dose-dependent decrease in cytokine levels, suggesting that these compounds could serve as novel anti-inflammatory agents for conditions like rheumatoid arthritis .

Comparison with Similar Compounds

Structural Analogues

The following compounds share key structural features with the target molecule, differing primarily in substituents and heterocyclic cores:

Compound Name Triazolone Substituents Acetamide Aryl Group Key Structural Differences Reference
Target Compound : 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide 3-CF₃, 4-CH₃ Pyridin-3-yl Reference structure -
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide 3-unsubstituted, 4-phenyl, 1-CH₃ 2-chloro-5-(trifluoromethyl)phenyl Phenyl at triazolone position 4; chloro-CF₃-phenyl acetamide
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Pyrazolo[3,4-d]pyrimidin-6-yl core 4-fluorophenyl Pyrazolo-pyrimidinone core replaces triazolone; fluorophenyl acetamide

Physicochemical and Pharmacokinetic Properties

  • Solubility : The pyridin-3-yl group may improve aqueous solubility relative to the chloro-trifluoromethylphenyl variant .
  • Metabolic Stability: The trifluoromethyl group in the triazolone core is expected to reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide?

  • Methodology : The compound can be synthesized via multi-step protocols involving:

  • Condensation reactions : Utilize 1,2,4-triazole precursors and piperidine derivatives under reflux with catalysts like pyridine or DIPEA ( ).
  • Acetamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidinyl-triazole core to the pyridinyl-acetamide moiety ( ).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product ().

Q. How can structural characterization be performed for this compound?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding networks (e.g., R factor < 0.06, T = 295 K) ().
  • Spectroscopic analysis :
  • NMR : Assign peaks using 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions ( ).
  • HRMS : Confirm molecular weight (e.g., expected m/z ~470-500 Da) ().

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodology :

  • LogP calculation : Use computational tools (e.g., ChemAxon) to predict lipophilicity (expected LogP ~2.5–3.5 due to trifluoromethyl and pyridinyl groups) ().
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggested by triazole analogs) ().

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodology :

  • Quantum chemical calculations : Employ DFT (e.g., Gaussian 09) to model transition states and identify energy barriers for triazole ring formation ().
  • Reaction path search : Use automated software (e.g., AFIR) to explore alternative pathways and reduce trial-and-error experimentation ().
  • Example : A 30% reduction in reaction time was achieved for similar triazoles by optimizing solvent polarity (DMF → THF) and temperature (80°C → 60°C) via computational screening ( ).

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response validation : Re-evaluate IC50_{50} values using standardized assays (e.g., enzyme inhibition with positive controls) ( ).
  • Metabolic stability testing : Use liver microsomes to assess if conflicting results arise from compound degradation ().
  • Structural analogs : Compare with 1,2,4-triazole derivatives (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) to isolate substituent-specific effects ().

Q. What advanced techniques can elucidate its mechanism of action in target binding?

  • Methodology :

  • Molecular docking : Simulate interactions with receptors (e.g., kinase domains) using AutoDock Vina and PyMOL ().
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and enthalpy changes ( ).
  • Cryo-EM : For large targets, resolve compound-protein complexes at near-atomic resolution ().

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Relevant Evidence
Varied synthetic yieldsScreen catalysts (e.g., DIPEA vs. TEA) and monitor reaction intermediates via LC-MS.
Discrepant bioactivityValidate assay conditions (pH, temperature) and use orthogonal assays (e.g., SPR vs. ELISA).
Divergent computational modelsCross-validate using multiple software (e.g., COSMO-RS vs. DFT) and experimental data.

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